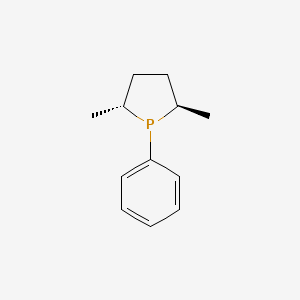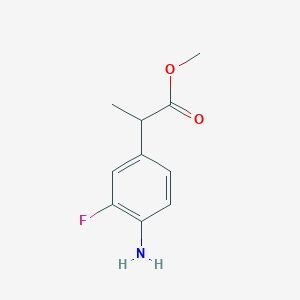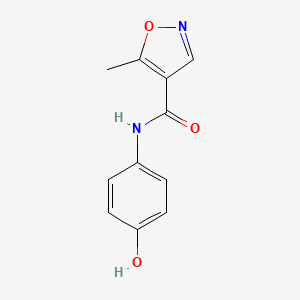
(2r,5r)-2,5-Dimethyl-1-phenylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is a chiral phospholane compound characterized by its unique structure, which includes two methyl groups and a phenyl group attached to a phospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r,5r)-2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a chiral ligand. One common method includes the use of a Grignard reagent to introduce the phenyl group, followed by cyclization to form the phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2r,5r)-2,5-Dimethyl-1-phenylphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2r,5r)-2,5-Dimethyl-1-phenylphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme interactions and protein folding.
Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (2r,5r)-2,5-Dimethyl-1-phenylphospholane exerts its effects involves its interaction with specific molecular targets. In catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. The phospholane ring’s unique structure allows for precise control over the stereochemistry of the products, making it a valuable tool in enantioselective synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,S)-2,5-Dimethyl-1-phenyl-phospholane: The enantiomer of the compound, with similar properties but opposite chirality.
2,5-Dimethyl-1-phenyl-phospholane: The racemic mixture containing both enantiomers.
1-Phenylphospholane: A simpler analog without the methyl groups.
Uniqueness
(2r,5r)-2,5-Dimethyl-1-phenylphospholane is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric catalysis. Its ability to form stable complexes with metal centers and its high enantioselectivity make it superior to other similar compounds in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H17P |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(2R,5R)-2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
GAEIPHYVQAKDSM-GHMZBOCLSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2)C |
Kanonische SMILES |
CC1CCC(P1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















